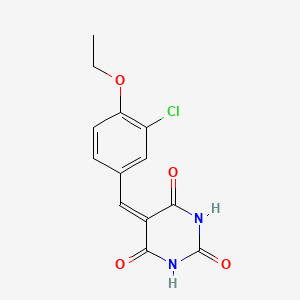![molecular formula C20H25NO2 B4962647 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone is a chemical compound that belongs to the family of organic compounds known as benzophenones. It is used as a photoinitiator in polymerization reactions, particularly in the production of dental composites and adhesives.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone involves the absorption of light energy, which leads to the formation of free radicals. These free radicals then initiate the polymerization reaction, resulting in the formation of a solid polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone. However, studies have shown that it is not toxic to cells and does not cause any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone as a photoinitiator include its high efficiency, low toxicity, and compatibility with a wide range of monomers. However, its limitations include its sensitivity to oxygen inhibition and its limited absorption in the blue light region.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone. These include:
1. Investigating its potential use in other polymerization reactions, such as the production of coatings and inks.
2. Developing new synthetic methods to improve its efficiency and reduce its limitations.
3. Studying its potential for use in biomedical applications, such as drug delivery systems and tissue engineering.
4. Investigating its potential for use in environmental applications, such as wastewater treatment and pollutant removal.
5. Developing new formulations and composites using 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone to improve their properties and performance.
Conclusion:
In conclusion, 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone is a chemical compound that has been extensively studied for its use as a photoinitiator in polymerization reactions, particularly in the production of dental composites and adhesives. Its high efficiency, low toxicity, and compatibility with a wide range of monomers make it an attractive option for these applications. However, its sensitivity to oxygen inhibition and limited absorption in the blue light region are limitations that need to be addressed. Further research is needed to explore its potential use in other polymerization reactions, as well as in biomedical and environmental applications.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone involves the reaction of 4-tert-butylbenzoyl chloride and 4-(dimethylamino)benzophenone in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone has been extensively studied for its use as a photoinitiator in dental composites and adhesives. It is also being investigated for its potential use in other polymerization reactions, such as the production of coatings and inks.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)16-10-6-14(7-11-16)18(22)19(23)15-8-12-17(13-9-15)21(4)5/h6-13,18,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMNUAWELJDMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenyl)-1-(4-(dimethylamino)phenyl)-2-hydroxyethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)

![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)